7-Fluoroquinoline

説明

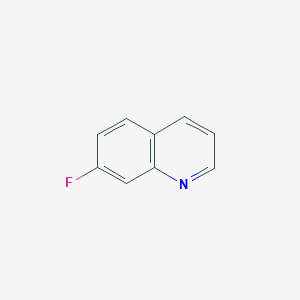

Structure

3D Structure

特性

IUPAC Name |

7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192712 | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-32-7 | |

| Record name | 7-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoroquinoline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline, a fluorinated heterocyclic aromatic organic compound, represents a core structural motif in a class of synthetic antibacterial agents known as fluoroquinolones. While the broader class of fluoroquinolones has been extensively studied and utilized in clinical practice, specific data on the parent compound, this compound, is less abundant in publicly available literature. This technical guide consolidates the known information on this compound, including its chemical structure and fundamental properties, and extrapolates potential characteristics and methodologies based on the well-documented behavior of its derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound and its analogues.

Chemical Structure and Identification

This compound is a derivative of quinoline with a fluorine atom substituted at the 7th position of the quinoline ring system.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| CAS Number | 396-32-7 | [1] |

| Molecular Formula | C₉H₆FN | [1] |

| Molecular Weight | 147.15 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)N=C1 | |

| InChI | InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported. The following table summarizes the available data and provides predicted values for related compounds, which may serve as an estimation.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Citation |

| Boiling Point | 127-129 °C @ 30 Torr | This compound | [1] |

| Melting Point | 73.5-74 °C | 4-Chloro-7-fluoroquinoline | [2] |

| pKa (Predicted) | 4.81 ± 0.10 | 7-Fluoroisoquinoline | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | 4-Chloro-7-fluoroquinoline | [2] |

| Aqueous Solubility | Data not available | This compound | |

| Solubility in Ethanol | Data not available | This compound | |

| Solubility in DMSO | Data not available | This compound |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (in the aromatic rings): ~1500-1650 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 147. Fragmentation patterns of fluoroquinolones typically involve the loss of small molecules like HCN and rearrangements of the heterocyclic ring.[5][6]

Synthesis of this compound

A common and versatile method for the synthesis of quinolines is the Gould-Jacobs reaction .[7][8][9] This reaction involves the condensation of an aniline with a β-ketoester or a related derivative, followed by cyclization. For the synthesis of this compound, 3-fluoroaniline would be a suitable starting material.

Experimental Protocol: General Gould-Jacobs Reaction

-

Condensation: An equimolar mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140 °C, to facilitate the initial condensation reaction with the elimination of ethanol.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.

-

Hydrolysis and Decarboxylation: The resulting ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation to form 7-fluoro-4-hydroxyquinoline.

-

Reduction: The final step to obtain this compound would involve the reduction of the 4-hydroxy group, which can be achieved using methods like heating with zinc dust.

Biological Activity and Mechanism of Action

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death.

Experimental Protocols for Biological Assays

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound (this compound derivative) at various concentrations.

-

Enzyme Addition: Purified DNA gyrase is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the amount of supercoiled DNA compared to the control.

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).

-

Reaction Mixture Preparation: A reaction mixture is prepared with buffer, ATP, catenated kinetoplast DNA (kDNA), and the test compound.

-

Enzyme Addition: Purified topoisomerase IV is added.

-

Incubation: The mixture is incubated at 37 °C.

-

Termination and Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Reactivity, Stability, and Safety

Reactivity

The quinoline ring system is generally stable. The fluorine atom at the 7-position can influence the reactivity of the benzene ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrogen atom in the pyridine ring possesses basic properties and can be protonated or alkylated.

Stability and Storage

Fluoroquinolones are generally stable under normal laboratory conditions. They should be stored in a cool, dry place, protected from light to prevent potential photodegradation.[10][11]

Safety and Hazards

Specific toxicological data for this compound is not available. However, the fluoroquinolone class of antibiotics is associated with a range of potential adverse effects, and appropriate safety precautions should be taken when handling any new compound in this class. General hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, a material safety data sheet (MSDS) for a closely related compound should be consulted if one for this compound is not available.[12][13]

Conclusion and Future Directions

This compound serves as a fundamental building block for a significant class of antibacterial agents. While specific experimental data for this parent compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of fluoroquinolones. Further research is warranted to fully characterize the physicochemical properties, spectroscopic profile, and biological activity of this compound. Such studies would not only fill the existing knowledge gaps but also potentially pave the way for the rational design and synthesis of novel fluoroquinolone derivatives with improved efficacy and safety profiles for the treatment of bacterial infections. The experimental protocols and theoretical frameworks presented herein offer a starting point for researchers embarking on the exploration of this important chemical entity.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. 4-CHLORO-7-FLUOROQUINOLINE CAS#: 391-82-2 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis of 7-Fluoroquinoline starting materials

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline Starting Materials

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents known as fluoroquinolones. The strategic placement of a fluorine atom at the 7-position can significantly enhance the biological activity and pharmacokinetic properties of these compounds. The synthesis of this compound and its derivatives is highly dependent on the availability of appropriately substituted starting materials. This technical guide provides a detailed overview of the primary synthetic routes to key precursors for this compound, targeting researchers, scientists, and professionals in drug development. It covers established methodologies, presents quantitative data in structured tables, offers detailed experimental protocols, and visualizes synthetic pathways and workflows.

Core Synthetic Strategies for the Quinoline Ring

The construction of the quinoline ring system is a classic endeavor in heterocyclic chemistry. Three primary named reactions are frequently employed and can be adapted for the synthesis of 7-fluoroquinolines: the Skraup, Doebner-von Miller, and Friedländer syntheses. The choice of method dictates the required starting materials.

-

Skraup Synthesis : This method involves the reaction of an aromatic amine (e.g., 3-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[1][2][3][4]

-

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with an aromatic amine in the presence of an acid catalyst.[2][5][6][7]

-

Friedländer Synthesis : This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either an acid or a base.[8][9][10][11][12]

The following diagram illustrates the general logic of these three foundational synthetic routes.

Caption: Core synthetic strategies for the quinoline ring system.

Synthesis of Key Starting Material: 3-Fluoroaniline

3-Fluoroaniline is a fundamental building block for accessing the this compound core via the Skraup or Doebner-von Miller reactions.[13] It is typically synthesized via the reduction of 3-fluoronitrobenzene. A common and efficient method involves catalytic hydrogenation.

Quantitative Data: Catalytic Hydrogenation of 3-Fluoronitrobenzene

| Parameter | Value | Reference(s) |

| Starting Material | 3-Fluoronitrobenzene | [14] |

| Reducing Agent | Hydrogen Gas (H₂) | [15] |

| Catalyst | Platinum on Carbon (Pt/C) | [15] |

| Solvent | Not specified, often Ethanol or Methanol | [15] |

| Temperature | 80 °C | [15] |

| Pressure | 0.8 MPa (Hydrogen) | [15] |

| Reaction Time | 5 hours | [15] |

| Yield | High (Specific yield not stated) | [15] |

Experimental Protocol: Synthesis of 3-Fluoroaniline

This protocol is adapted from a general procedure for the reduction of fluorinated nitrobenzene compounds.[14][15]

Materials:

-

3-Fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas

-

Suitable solvent (e.g., Ethanol)

-

Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

-

Charge the reaction kettle with 3-fluoronitrobenzene and the 1% Pt/C catalyst.[15]

-

Seal the vessel and replace the internal atmosphere with high-purity nitrogen three times to ensure an inert environment.

-

Replace the nitrogen atmosphere with hydrogen gas, repeating the purge cycle three times.[15]

-

Pressurize the reactor with hydrogen to 0.8 MPa.[15]

-

Raise the internal temperature to 80°C and begin vigorous stirring.[15]

-

Maintain the reaction under these conditions for 5 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.[15]

-

Upon completion, cool the reaction mixture and carefully vent the excess hydrogen gas.

-

Filter the hot reaction mixture to remove the Pt/C catalyst.[15]

-

Concentrate the filtrate under reduced pressure to yield crude 3-fluoroaniline.

-

The product can be further purified by distillation or chromatography as needed.

Caption: Workflow for the catalytic hydrogenation of 3-fluoronitrobenzene.

Synthesis of Key Starting Material: 2-Amino-4-fluorobenzaldehyde

2-Amino-4-fluorobenzaldehyde is the requisite starting material for the Friedländer synthesis of 7-fluoroquinolines.[8][16][17] Its synthesis can be achieved through the oxidation of the corresponding 2-amino-4-fluorobenzyl alcohol.

Quantitative Data: Oxidation of 2-Amino-4-fluorobenzyl Alcohol

| Parameter | Value | Reference(s) |

| Starting Material | 2-Amino-4-fluorobenzyl alcohol | [18] (by analogy) |

| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | [18] (by analogy) |

| Solvent | Chloroform | [18] (by analogy) |

| Temperature | Reflux | [18] (by analogy) |

| Reaction Time | ~20 hours | [18] (by analogy) |

| Yield | High (e.g., ~95% for non-fluorinated analog) | [18] |

| Purification | Column Chromatography on Silica | [18] |

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzaldehyde

This protocol is based on the well-established oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde using manganese dioxide.[18]

Materials:

-

2-Amino-4-fluorobenzyl alcohol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (or another suitable solvent like Dichloromethane)

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolve 2-amino-4-fluorobenzyl alcohol in chloroform in a round-bottom flask equipped with a reflux condenser.

-

Add activated manganese dioxide to the solution (typically a 5-10 fold mass excess relative to the alcohol).

-

Heat the mixture to reflux and maintain vigorous stirring for approximately 20 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the manganese solids. Wash the filter cake thoroughly with additional chloroform.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-amino-4-fluorobenzaldehyde by column chromatography on silica gel to yield the pure product.[18]

Caption: Experimental workflow for the synthesis of 2-amino-4-fluorobenzaldehyde.

Synthesis of Key Intermediate: 4-Fluoro-2-nitroaniline

4-Fluoro-2-nitroaniline is a versatile intermediate used in the synthesis of various fluorinated heterocyclic compounds.[19][20] It can be prepared by the nitration of p-fluoroacetanilide followed by hydrolysis. A continuous flow microchannel reactor offers a safe and efficient method for the nitration step.[19]

Quantitative Data: Microreactor Synthesis of 4-Fluoro-2-nitroaniline

| Parameter | Value | Reference(s) |

| Starting Material | p-Fluoroacetanilide | [19] |

| Nitrating Agent | 68% Nitric Acid | [19] |

| Solvent/Medium | Acetic acid-acetic anhydride solution | [19] |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.0-1.5 | [19] |

| Flow Rate (Substrate Sol.) | 40.0-100.0 mL/min | [19] |

| Flow Rate (Nitric Acid) | 4.0-30.0 mL/min | [19] |

| Reaction Temperature | 30-70 °C | [19] |

| Residence Time | 50-200 s | [19] |

| Hydrolysis Conditions | 90-100 °C for 2-4 h | [19] |

| Yield | 83-94% | [19] |

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline

This protocol describes a modern approach using a microchannel reactor for the nitration step, enhancing safety and control.[19]

Materials:

-

p-Fluoroacetanilide

-

Acetic acid

-

Acetic anhydride

-

68% Nitric acid

-

Petroleum ether

-

Corning high-flux continuous flow microchannel reactor

Procedure:

-

Feed Preparation: Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. Prepare a separate feed of 68% nitric acid.[19]

-

Nitration: Set the flow rates for the p-fluoroacetanilide solution (40.0-100.0 mL/min) and the 68% nitric acid (4.0-30.0 mL/min) to achieve a molar ratio of 1:1.0-1.5 (p-fluoroacetanilide:nitric acid).[19]

-

Pump the reagents through the preheated microchannel reactor, maintaining the reaction temperature between 30-70 °C for a residence time of 50-200 seconds.[19]

-

Hydrolysis: Collect the output from the reactor and heat it to 90-100 °C for 2-4 hours to effect hydrolysis of the acetamido group.[19]

-

Work-up and Isolation: Cool the resulting mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[19]

-

Filter the solid product and wash the filter cake with water until it is weakly acidic or neutral.[19]

-

Triturate the solid with petroleum ether and dry to obtain the final orange solid product, 4-fluoro-2-nitroaniline.[19]

Caption: Process flow for the synthesis of 4-fluoro-2-nitroaniline.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Amino-4-fluorobenzaldehyde | 152367-89-0 | FA67377 [biosynth.com]

- 17. CAS 152367-89-0 | 2-Amino-4-fluorobenzaldehyde - Synblock [synblock.com]

- 18. prepchem.com [prepchem.com]

- 19. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 20. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

7-Fluoroquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a detailed overview of 7-Fluoroquinoline, a heterocyclic aromatic organic compound. It outlines the fundamental physicochemical properties, including its CAS number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential synthetic pathways and discusses the broader biological significance of the fluoroquinolone scaffold in drug discovery. The guide also presents generalized experimental protocols and data presentation formats relevant to the characterization of such compounds.

Core Properties of this compound

This compound is a fluorinated derivative of quinoline. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 396-32-7 | [1][2] |

| Molecular Formula | C₉H₆FN | [3] |

| Molecular Weight | 147.15 g/mol | [3] |

| Boiling Point | 127-129 °C at 30 Torr | [3] |

Synthesis of Fluoroquinolones: A General Perspective

General Synthetic Workflow

The synthesis of a fluoroquinolone typically begins with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. Subsequent steps can include hydrolysis, N-alkylation, and nucleophilic aromatic substitution to introduce various functional groups.

Illustrative Experimental Protocol: Synthesis of a Fluoroquinolone Precursor

The following protocol describes the synthesis of a common fluoroquinolone precursor, which can be modified for different derivatives.

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

-

Ethanol

Procedure:

-

A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated.[1]

-

The resulting intermediate is then added to heated diphenyl ether to induce thermal cyclization, forming the quinolone ring system.[4]

-

The reaction mixture is cooled, and the product is precipitated by the addition of a suitable solvent like ethanol.

-

The crude product is collected by filtration and purified by recrystallization.

Physicochemical Characterization

Detailed experimental data for the physicochemical properties of this compound, such as melting point, solubility, and comprehensive spectroscopic data, are not extensively reported. For novel fluoroquinolone derivatives, a standard panel of analytical techniques is employed for characterization.

| Analytical Technique | Purpose | Expected Observations for a Fluoroquinolone |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic signals for the quinoline ring protons and carbons, with splitting patterns influenced by the fluorine substituent.[2][5][6] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to C-F stretching, C=C and C=N bonds of the aromatic system.[7][8] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.[9] |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range for a pure crystalline solid. |

| Solubility Studies | Determination of solubility in various solvents. | Fluoroquinolones generally exhibit low water solubility, which can be pH-dependent.[10] |

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound, the broader class of fluoroquinolones is well-known for its significant antibacterial activity.[11]

General Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[15]

In Vitro and In Vivo Evaluation of Fluoroquinolone Derivatives

The biological activity of novel fluoroquinolone compounds is typically assessed through a series of in vitro and in vivo experiments.

In Vitro Assays:

-

Minimum Inhibitory Concentration (MIC) Determination: This assay is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

-

DNA Gyrase and Topoisomerase IV Inhibition Assays: These enzymatic assays directly measure the inhibitory activity of the compound against its target enzymes.

In Vivo Studies:

-

Mouse Protection Test: This model is used to evaluate the efficacy of a new antibacterial agent in a living organism by challenging infected mice with the test compound.[1]

-

Toxicity Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound.[1]

Conclusion and Future Directions

This compound represents a core structure within the broader and pharmaceutically significant class of fluoroquinolones. While specific data on this compound itself is sparse, the established synthetic methodologies and biological evaluation protocols for its derivatives provide a solid framework for future research. Further investigation into the synthesis and biological properties of this compound and its unique derivatives could unveil novel therapeutic agents with potentially distinct activities and applications in drug development. The exploration of structure-activity relationships, particularly the impact of the fluorine atom at the 7-position, may lead to the discovery of compounds with improved efficacy and safety profiles.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. [Simultaneous analysis of 7 fluoroquinolone residues in chicken muscle by ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Data of 7-Fluoroquinolone Derivatives: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for a representative 7-fluoroquinolone derivative. Due to the limited availability of complete, publicly accessible spectroscopic data for the parent 7-fluoroquinoline, this document utilizes data for a substituted analog as a case study to illustrate the principles of its characterization. The information presented is intended for researchers, scientists, and professionals in drug development involved in the synthesis and analysis of quinolone-based compounds.

Representative Compound: A Substituted 7-Fluoroquinolone

The data presented in this guide corresponds to a derivative of 7-fluoroquinolone, which incorporates additional substitutions to the core structure. The analysis of such derivatives provides valuable insight into the spectroscopic characteristics of the 7-fluoroquinolone scaffold.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for the representative 7-fluoroquinolone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific peak assignments and coupling constants for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3208-2983 | O-H stretching (carboxylic acid)[1] |

| 1704 | C=O stretching (carboxylic acid)[1] |

| 1613 | C=O stretching (pyridone)[1] |

| 1582-1542 | C=C stretching (aromatic)[1] |

| 1299-1088 | C-O stretching (carboxylic acid)[1] |

| 1036 | C-F stretching (aromatic)[1] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results | Molecular Ion (M⁺) |

| Data not available in search results | Fragment Ions |

Note: Specific m/z values for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The table is structured for the inclusion of such data when available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the 7-fluoroquinolone derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

2. Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a JEOL GSX 400 spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid 7-fluoroquinolone derivative with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

-

Record the IR spectrum using an FTIR spectrometer, such as a JASCO-FTIR 460.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the 7-fluoroquinolone derivative in a suitable volatile solvent.

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer, for example, a Shimadzu GC MS QP 5000.

-

The mass spectrum is recorded, showing the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

Crystal Structure of 7-Fluoroquinoline: A Methodological Overview and Guide

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for the parent compound 7-fluoroquinoline has not been indexed in major crystallographic databases. The information presented herein provides a detailed, generalized guide to the experimental and computational methodologies that would be employed for the crystal structure determination of this compound, based on established practices for small organic molecules and related quinoline derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the typical workflow, data presentation, and experimental protocols involved in single-crystal X-ray diffraction analysis.

Introduction

This compound is a heterocyclic aromatic organic compound and a derivative of quinoline. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its electronic distribution, lipophilicity, and metabolic stability. These modifications are of great interest in medicinal chemistry and materials science. A definitive crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its solid-state properties and for rational drug design.

While specific data for this compound is not available, this document outlines the standard procedures for its crystal structure determination.

Experimental Protocols

The determination of a small molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction.[1] The process involves several key stages, from sample preparation to final structure validation.[2]

2.1. Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.[2] For an organic compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.[3]

-

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[4]

-

X-ray Source: A monochromatic X-ray beam, often from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[5]

-

Diffraction: The crystal lattice diffracts the X-rays into a unique pattern of reflections. The crystal is rotated during the experiment to capture a complete dataset of these reflections.[2]

-

Detector: The intensities and positions of the diffracted beams are recorded by a detector, such as a CCD or pixel detector.[2]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The intensities of the reflections are used to calculate an initial electron density map. For small molecules, direct methods are typically successful in solving the "phase problem" and providing an initial model of the molecular structure.[6]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.[7]

Data Presentation

If the crystal structure of this compound were determined, the quantitative data would be presented in a standardized format, typically in tables within a crystallographic information file (CIF). The key parameters would include:

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value (Example) |

| Empirical formula | C₉H₆FN |

| Formula weight | 147.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 6.0 Å, c = 13.5 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume | 682 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.432 Mg/m³ |

| Absorption coefficient | 0.105 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 3000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C(7)-F(1) | 1.36 | C(6)-C(7)-C(8) | 120.5 |

| N(1)-C(2) | 1.37 | C(2)-N(1)-C(8a) | 117.0 |

| N(1)-C(8a) | 1.38 | C(7)-C(8)-C(8a) | 119.8 |

| C(4)-C(4a) | 1.41 | C(4a)-C(5)-C(6) | 120.1 |

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. A successful single-crystal X-ray diffraction study would yield precise data on its three-dimensional structure, including unit cell parameters, bond lengths, bond angles, and intermolecular packing. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of new materials and pharmaceutical agents. The protocols and data formats outlined in this guide provide a comprehensive framework for such a study.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. How To [chem.rochester.edu]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic 7-Fluoroquinoline: A Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "7-Fluoroquinoline" presents a degree of ambiguity within the scientific literature. While the broader class of fluoroquinolone antibiotics is characterized by a fluorine substituent on the quinolone core, this is most commonly found at the 6-position, a feature critical to their potent antibacterial activity. Quinolones bearing a fluorine atom at the 7-position are less common. This guide will first explore the discovery and history of quinolones with a fluorine atom specifically at the 7-position, acknowledging the limited scope of available data. It will then delve into the more extensive research on 7-substituted-6-fluoroquinolones, where modifications at the 7-position have been a cornerstone of fluoroquinolone development. This exploration will encompass their historical context, synthesis, and biological significance, providing a comprehensive resource for researchers in the field.

The Rise of Quinolones: A Serendipitous Discovery

The journey of quinolone antibiotics began not with a targeted search, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine. In the early 1960s, researchers isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which demonstrated antibacterial activity. This accidental discovery served as the foundational chemical scaffold that, through subsequent modification, led to the development of nalidixic acid, the first synthetic quinolone antibiotic.

7-Fluoroquinolines: A Niche Area of Study

While the 6-fluoro substitution became the hallmark of the potent fluoroquinolone class, research into quinolones with a fluorine atom at the 7-position has been more limited. The core structure of interest in this context is 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid .

Synthesis of 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic Acid

The primary method for synthesizing the quinolone core is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

A general protocol for the Gould-Jacobs reaction is as follows:

-

Condensation: An appropriately substituted aniline (in this case, 3-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate. This step is typically performed by heating the neat reactants at a temperature of 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting intermediate, a diethyl anilinomethylenemalonate, is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-280°C. This high-temperature step induces an intramolecular cyclization to form the quinolone ring system.

-

Saponification: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

-

Acidification: The reaction mixture is acidified to precipitate the final product, 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid.

Diagram: Gould-Jacobs Reaction for 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Caption: General workflow for the synthesis of 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid via the Gould-Jacobs reaction.

The Significance of the 7-Position in 6-Fluoroquinolones

The vast majority of research and development in the fluoroquinolone field has centered on compounds with a fluorine at the 6-position and various substituents at the 7-position. These 7-substituents have a profound impact on the antibacterial spectrum, potency, and pharmacokinetic properties of the drugs.

Structure-Activity Relationship (SAR) at the 7-Position

Modifications at the C-7 position of the 6-fluoroquinolone scaffold are a key determinant of their biological activity. The introduction of different cyclic amine substituents has been a particularly fruitful strategy for enhancing antibacterial efficacy.

-

Piperazine Ring: The incorporation of a piperazine ring at the 7-position, as seen in ciprofloxacin and norfloxacin, generally confers potent activity against Gram-negative bacteria.

-

Pyrrolidine Ring: A pyrrolidine substituent at this position tends to enhance activity against Gram-positive bacteria.

-

Other Heterocycles: A wide array of other heterocyclic moieties have been explored at the 7-position to modulate the antibacterial spectrum and overcome resistance mechanisms.

Mechanism of Action: Targeting Bacterial Topoisomerases

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death. The substituent at the 7-position plays a critical role in the interaction with these target enzymes.

Diagram: Fluoroquinolone Mechanism of Action

Caption: Simplified signaling pathway of the bactericidal action of fluoroquinolones.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various 7-substituted-6-fluoroquinolone derivatives against representative bacterial strains. Data is compiled from multiple sources to illustrate the impact of the 7-position substituent.

| Compound | 7-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Norfloxacin | Piperazinyl | 1-4 | 0.12-0.5 | 0.5-2 |

| Ciprofloxacin | Piperazinyl | 0.12-1 | 0.008-0.03 | 0.25-1 |

| Levofloxacin | N-methylpiperazinyl | 0.25-1 | 0.03-0.12 | 0.5-2 |

| Moxifloxacin | 7-azabicyclo[3.3.0]octan-3-yl | 0.06-0.25 | 0.06-0.25 | 4-8 |

| Gemifloxacin | 3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl | ≤0.03 | 0.03-0.12 | 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antibacterial Activity Assessment

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.

-

A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plate is incubated at 35-37°C for 16-24 hours.

-

The diameter of the zone of inhibition around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Broth Microdilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated at 35-37°C for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Diagram: Experimental Workflow for MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Conclusion

The study of 7-Fluoroquinolines reveals a fascinating dichotomy. While quinolones with a fluorine atom at the 7-position are a relatively underexplored area of research, the broader class of 7-substituted-6-fluoroquinolones represents one of the most successful and impactful classes of antibiotics developed to date. The historical journey from a serendipitous discovery to a powerhouse of antibacterial therapy underscores the importance of both chance and rational drug design. For researchers and drug development professionals, the 7-position of the fluoroquinolone scaffold continues to be a critical locus for modification, offering opportunities to enhance potency, broaden the spectrum of activity, and combat the ever-growing challenge of antibiotic resistance. Further investigation into the less common 7-fluoro substitution pattern may yet yield novel compounds with unique biological activities.

Theoretical Analysis of 7-Fluoroquinoline Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinolone and its fluorinated derivatives represent a critical class of compounds in medicinal chemistry, renowned for their broad-spectrum antibacterial activity. The electronic properties of these molecules, governed by the arrangement and energies of their molecular orbitals, are fundamental to their biological action, which often involves interactions with bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at the 7-position of the quinoline core, creating 7-Fluoroquinoline, is expected to significantly modulate its electronic structure and, consequently, its reactivity and potential as a drug candidate.

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the molecular orbitals and electronic properties of such compounds. These computational approaches allow for the determination of parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap. These parameters are crucial descriptors of a molecule's ability to donate or accept electrons, its chemical reactivity, and its kinetic stability.

This guide presents a standardized theoretical framework for the investigation of this compound's molecular orbitals. The methodologies and data presentation formats are based on established practices in computational chemistry for similar molecular systems.

Theoretical Methodology: A Standard Protocol

The following protocol outlines a robust and widely adopted computational methodology for the theoretical study of this compound's molecular orbitals. This protocol is derived from numerous computational studies on related fluoroquinolone and quinoline derivatives.

2.1. Geometry Optimization

The initial step in any theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

-

Level of Theory: Density Functional Theory (DFT) is the most common and effective method for such calculations.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost.

-

Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is recommended. The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution around the atoms, particularly the electronegative fluorine and nitrogen atoms. The diffuse functions (++) are important for describing anions and weak interactions.

2.2. Molecular Orbital and Electronic Property Calculations

Once the geometry is optimized, the molecular orbitals and their corresponding energies can be calculated at the same level of theory.

-

Key Parameters:

-

E_HOMO: Energy of the Highest Occupied Molecular Orbital.

-

E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO.

-

-

Software: The Gaussian suite of programs is the industry standard for such calculations.

2.3. Derivation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to predict the reactivity of this compound:

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = χ² / (2η)

Data Presentation: Illustrative Tables

The following tables provide a template for presenting the quantitative data obtained from a theoretical study of this compound. The values presented are illustrative and based on typical ranges observed for similar fluoroquinolone compounds.

Table 1: Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| E_HOMO | -6.50 to -7.50 |

| E_LUMO | -1.00 to -2.00 |

| HOMO-LUMO Gap (ΔE) | 4.50 to 6.50 |

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 to 7.50 |

| Electron Affinity (A) | 1.00 to 2.00 |

| Electronegativity (χ) | 3.75 to 4.75 |

| Chemical Hardness (η) | 2.25 to 3.25 |

| Chemical Softness (S) | 0.15 to 0.22 |

| Electrophilicity Index (ω) | 2.15 to 3.15 |

Visualization of Computational Workflow and Concepts

Visual diagrams are essential for understanding the logical flow of computational studies and the relationships between different theoretical concepts. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

7-Fluoroquinoline Derivatives and Analogues: A Technical Guide for Drug Development Professionals

Introduction

7-Fluoroquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The incorporation of a fluorine atom at the C7 position of the quinoline scaffold, along with other structural modifications, has led to the development of potent therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation, with a particular emphasis on their antimicrobial and anticancer properties. This document is intended for researchers, scientists, and professionals involved in the drug discovery and development process.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies have revealed key structural features that govern their potency and spectrum of activity.

-

Substitution at C7: The substituent at the C7 position is a critical determinant of the biological activity of fluoroquinolones.[1] The introduction of various heterocyclic and aliphatic moieties at this position can significantly enhance the broad-spectrum antimicrobial activity.[2] For instance, a piperazine ring at C7 is known to increase potency against Gram-negative bacteria, while a pyrrolidine ring enhances activity against Gram-positive bacteria.[3] The addition of azabicyclic groups at this position is associated with enhanced Gram-positive activity and increased lipophilicity.[3]

-

Substitution at N1: The N1 substituent also plays a crucial role in the overall potency. A cyclopropyl group at N1 is generally considered optimal for antibacterial activity.[4]

-

Fluorine at C6: The presence of a fluorine atom at the C6 position has been shown to markedly improve antimicrobial activity by increasing both cell penetration and gyrase inhibition.[3]

-

Carboxylic Acid at C3: The carboxylic acid group at the C3 position is essential for the antibacterial activity of quinolones.[2]

-

Other Positions: Modifications at other positions, such as C5 and C8, can also influence the activity and side-effect profile. For example, an amino substituent at C5 can improve overall potency.[1] A halogen (F or Cl) at the C8-position can improve oral absorption and activity against anaerobes.[1]

Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Fluoroquinolones are potent antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][5] This inhibition leads to fragmentation of the bacterial chromosome and ultimately cell death.[3][5] The introduction of a fluorine atom at C-6 has been shown to significantly enhance antimicrobial activity.[3] Modifications at the C-7 position of the quinolone ring have been extensively explored to improve the antibacterial spectrum and potency.[2][5]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Derivatives 2, 3, and 4 | Gram-positive and Gram-negative bacteria | ≤ 0.860 | [3][5] |

| Compounds 5-11 | Escherichia coli and Staphylococcus aureus | 120 - 515 | [3][5] |

| Substituted hydrazinoquinolones 7-10 | Gram-positive and Gram-negative bacteria | Poor activity | [3][5] |

| 3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e) | S. aureus | 4.6 | [2] |

| S. epidermidis | 3.9 | [2] | |

| E. coli | 2.4 | [2] | |

| K. pneumoniae | 2.6 | [2] | |

| 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) | S. aureus | 0.250 | [6] |

| E. faecalis | 0.250 | [6] | |

| E. coli | 0.013 | [6] | |

| K. pneumoniae | 0.5 | [6] |

Anticancer Activity

In addition to their antimicrobial properties, several fluoroquinolone derivatives have exhibited significant anticancer activity.[7][8] The proposed mechanism of action involves the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[7][9][10] This inhibition leads to cell cycle arrest and apoptosis.[7][9][10] Structure-activity relationship studies have shown that modifications at the C7 position can influence the cytotoxic activity of these compounds.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 or GI50 values) of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| FQ5 | LOX IMVI melanoma | >50% inhibition (184.14% growth) | [7] |

| MCF-7 breast cancer | >50% inhibition (177.45% growth) | [7] | |

| FQ11 | MCF-7 (hormone-dependent) | 7.3 | [7] |

| MDA-MB-231 (hormone-independent) | 10.8 | [7] | |

| Compound II | NCI-60 Mean | 3.30 (GI50) | [9] |

| Compound IIIb | NCI-60 Mean | 2.45 (GI50) | [9] |

| Compound IIIf | NCI-60 Mean | 9.06 (GI50) | [9] |

| Ciprofloxacin-chalcone hybrid 32 | MCF-7 breast cancer | 4.3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives.

General Synthesis of 7-Fluoroquinolone Derivatives

A common synthetic route involves the following key steps[2][12]:

-

Formation of the quinolone core: This is often achieved by reacting a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxy methylene malonate to form a 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate intermediate.[2]

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.[2]

-

Substitution at N1: Alkylation or arylation at the N1 position is carried out, for example, using an appropriate alkyl or aryl halide in the presence of a base like anhydrous potassium carbonate.[2]

-

Modification at C3: The carboxylic acid at C3 can be converted to an acid chloride and subsequently reacted with various nucleophiles to introduce different functionalities.[2]

-

Substitution at C7: The final step typically involves the nucleophilic substitution of a leaving group (e.g., chlorine) at the C7 position with various amines (e.g., piperazine, piperidine, morpholine) to introduce diversity.[2]

In Vitro Antibacterial Activity Assessment

Kirby-Bauer Disk Diffusion Method [3][5]

This method is used for preliminary screening of antibacterial activity.

-

A standardized inoculum of the test bacterium is uniformly spread on the surface of a Mueller-Hinton agar plate.

-

Filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Determination [2][3][5]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Each dilution is inoculated with a standardized suspension of the test bacterium.

-

The cultures are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anticancer Activity Assessment

NCI-60 Human Tumor Cell Line Screening [7][9]

This is a standardized screen to evaluate the cytotoxic potential of compounds against a panel of 60 human cancer cell lines.

-

The cancer cell lines are grown in appropriate culture medium.

-

The cells are seeded into 96-well plates and allowed to attach.

-

The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.

-

The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.

Cell Cycle Analysis by Flow Cytometry [7][9]

This technique is used to determine the effect of a compound on the cell cycle distribution.

-

Cancer cells are treated with the test compound for a specific duration.

-

The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined to identify any cell cycle arrest.

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for this compound derivatives are the inhibition of key enzymes involved in DNA metabolism.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][5][13] These enzymes are crucial for maintaining the proper topology of DNA during replication. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[3][5]

Caption: Mechanism of antibacterial action of this compound derivatives.

Inhibition of Human Topoisomerase II

The anticancer activity of certain fluoroquinolone derivatives is attributed to their ability to inhibit human topoisomerase II.[7][9][10] Similar to their effect on bacterial topoisomerases, these compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.

Caption: Mechanism of anticancer action of this compound derivatives.

Conclusion

This compound derivatives and their analogues continue to be a fertile ground for the discovery of new therapeutic agents. Their versatile scaffold allows for extensive chemical modifications, leading to compounds with potent and diverse biological activities. The well-established antimicrobial efficacy, coupled with the emerging potential as anticancer agents, underscores the importance of continued research in this area. A thorough understanding of their structure-activity relationships, mechanisms of action, and detailed experimental evaluation are paramount for the successful development of novel this compound-based drugs. This technical guide provides a foundational resource for professionals engaged in this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. karger.com [karger.com]

- 4. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Reactivity of the 7-Fluoroquinoline Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental reactivity of the 7-fluoroquinoline ring system. The document covers key reaction types including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. It is designed to be a valuable resource for researchers and professionals involved in the synthesis and development of novel chemical entities based on the quinoline scaffold.

Introduction to the this compound Core

The this compound scaffold is a key heterocyclic motif present in numerous compounds of medicinal importance, most notably the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-7 position significantly influences the electronic properties of the quinoline ring, thereby affecting its reactivity and biological activity. Understanding the basic reactivity of this ring system is crucial for the rational design and synthesis of new derivatives with desired pharmacological profiles.

The quinoline ring is a bicyclic system composed of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the benzene ring is comparatively electron-rich and is the more likely site for electrophilic substitution. The fluorine atom at C-7, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, donating electron density (+M effect). The interplay of these effects governs the regioselectivity and rate of various chemical transformations.

Spectroscopic and Physicochemical Properties

NMR Spectroscopy

The following tables summarize the expected 1H and 13C NMR chemical shifts for the this compound ring system, based on data for 7-fluoro-2-methylquinoline. The numbering convention for the quinoline ring is used for assignments.

Table 1: 1H NMR Spectral Data (Approximated)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~8.0 | d | ~8.5 |

| H-3 | ~7.3 | dd | ~8.5, 4.5 |

| H-4 | ~8.8 | d | ~4.5 |

| H-5 | ~7.8 | dd | ~9.0, 6.0 |

| H-6 | ~7.4 | ddd | ~9.0, 9.0, 2.5 |

| H-8 | ~8.1 | dd | ~9.0, 2.0 |

Note: Data is inferred from 7-fluoro-2-methylquinoline and general quinoline spectra. Actual values may vary.[1]

Table 2: 13C NMR Spectral Data (Approximated)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~115 (d, JC-F ≈ 21 Hz) |

| C-7 | ~163 (d, JC-F ≈ 250 Hz) |

| C-8 | ~120 (d, JC-F ≈ 5 Hz) |

| C-8a | ~148 |

Note: Data is inferred from 7-fluoro-2-methylquinoline and general quinoline spectra. The carbon directly attached to fluorine (C-7) will show a large coupling constant, and adjacent carbons will show smaller couplings.[2]

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative would be characterized by the following absorption bands:

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm-1) | Vibration |

| 3050-3100 | C-H stretching (aromatic) |

| 1620-1650 | C=N stretching (in-ring) |

| 1500-1600 | C=C stretching (aromatic) |

| 1200-1250 | C-F stretching |

| 800-850 | C-H bending (out-of-plane) |

Note: These are general ranges and can be influenced by other substituents on the ring.[3][4][5]

Mass Spectrometry

In mass spectrometry, this compound derivatives typically show a prominent molecular ion peak (M+). The fragmentation pattern is highly dependent on the other substituents present on the quinoline ring. Common fragmentation pathways for fluoroquinolones involve the loss of substituents from the piperazine ring (if present) and decarboxylation of the C-3 carboxylic acid.[6][7]

Physicochemical Properties (pKa)

The pKa of the quinoline nitrogen is approximately 4.9. The presence of an electron-withdrawing fluorine atom at the 7-position is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value. For comparison, the pKa values for ciprofloxacin, which contains a 7-piperazinyl substituent, are approximately 6.1 (carboxylic acid) and 8.6 (piperazinyl nitrogen).[8]

Key Reactions of the this compound Ring System

Electrophilic Aromatic Substitution

Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene and requires forcing conditions. The reaction preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring.

Regioselectivity: For the quinoline ring system, electrophilic attack occurs predominantly at the C-5 and C-8 positions. This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stable, as the positive charge can be delocalized over two rings without placing it on the electronegative nitrogen atom.

The fluorine atom at C-7 is an ortho-, para-director due to its +M effect, but it is also a deactivating group due to its strong -I effect. Therefore, for this compound, electrophilic attack is expected to be directed to the positions ortho and para to the fluorine atom, which are C-6 and C-8. The directing effect towards C-8 aligns with the inherent reactivity of the quinoline ring. The C-6 position is also activated by the fluorine, but the overall regioselectivity will be a balance of these directing effects and steric hindrance.

Typical EAS Reactions:

-

Nitration: Nitration of quinoline with nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. For this compound, nitration is expected to be challenging but would likely yield a mixture of isomers with substitution on the carbocyclic ring.[9][10][11][12]

-

Halogenation: Halogenation of quinoline also occurs at the C-5 and C-8 positions, often requiring high temperatures.

-

Sulfonation: Sulfonation of quinoline at high temperatures yields quinoline-8-sulfonic acid, while at even higher temperatures, the thermodynamically more stable quinoline-6-sulfonic acid is formed.

Nucleophilic Aromatic Substitution